molecular formula C13H20N2O B1284389 4-amino-N,N-dipropylbenzamide CAS No. 79868-19-2

4-amino-N,N-dipropylbenzamide

Cat. No. B1284389
CAS RN: 79868-19-2
M. Wt: 220.31 g/mol
InChI Key: YZZJRTKRDSVWQU-UHFFFAOYSA-N
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Patent
US04425327

Procedure details

An amount of 44.3 gm (0.2 mol) of the p-nitrobenzoic acid dipropylamide from step (a) was dissolved in 500 ml of ethanol and, after addition of 5 gm of palladium active charcoal (5%), hydrogenated at 50° C. and 60 bar pressure. After filtration, evaporation of the ethanol solution, and recrystallization of the residue (34.1 gm) from ether, 26.7 gm of p-aminobenzoic acid dipropylamide with a melting point of 78°-79° C. were obtained.
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([CH2:16][CH2:17][CH3:18])[C:5](=[O:15])[C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][CH:7]=1)[CH2:2][CH3:3]>C(O)C.[Pd]>[CH2:16]([N:4]([CH2:1][CH2:2][CH3:3])[C:5](=[O:15])[C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=1)[CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
44.3 g
Type
reactant
Smiles
C(CC)N(C(C1=CC=C(C=C1)[N+](=O)[O-])=O)CCC
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrogenated at 50° C.
FILTRATION
Type
FILTRATION
Details
After filtration, evaporation of the ethanol solution, and recrystallization of the residue (34.1 gm) from ether, 26.7 gm of p-aminobenzoic acid dipropylamide with a melting point of 78°-79° C.
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
C(CC)N(C(C1=CC=C(C=C1)N)=O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.